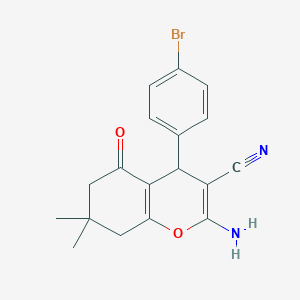![molecular formula C10H23ClO2Si B11712017 (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane CAS No. 872864-91-0](/img/structure/B11712017.png)
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to a 3-chloropropyl group, a methyl group, and two isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of (3-chloropropyl)trichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds via the substitution of the chlorine atoms with isopropoxy groups, yielding the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the controlled addition of (3-chloropropyl)trichlorosilane to a reactor containing isopropanol and a base, followed by distillation to purify the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The isopropoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed product can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Hydrolysis and Condensation: These reactions are often carried out in aqueous solutions, with the pH adjusted to acidic or basic conditions to control the reaction rate.
Major Products Formed
Substitution Reactions: The major products are the substituted silanes, where the chlorine atom is replaced by the nucleophile.
Hydrolysis and Condensation: The major products are silanols and siloxanes, respectively.
Applications De Recherche Scientifique
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound can be used to modify surfaces of biomaterials to improve their biocompatibility and functionality.
Industry: The compound is used in the production of coatings, adhesives, and sealants, where its unique chemical properties enhance the performance of these materials.
Mécanisme D'action
The mechanism of action of (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the presence of water and can be catalyzed by acids or bases. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable covalent bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Chloropropyl)triisopropoxysilane
Uniqueness
Compared to similar compounds, (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane offers a unique combination of reactivity and stability. The presence of both a 3-chloropropyl group and isopropoxy groups allows for versatile chemical modifications, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
872864-91-0 |
|---|---|
Formule moléculaire |
C10H23ClO2Si |
Poids moléculaire |
238.82 g/mol |
Nom IUPAC |
3-chloropropyl-methyl-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C10H23ClO2Si/c1-9(2)12-14(5,8-6-7-11)13-10(3)4/h9-10H,6-8H2,1-5H3 |
Clé InChI |
YGPFXVIXVVWSDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(CCCCl)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)



![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)

![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)

